molecular formula C24H42OS B14308703 Benzene, (octadecylsulfinyl)- CAS No. 114045-22-6

Benzene, (octadecylsulfinyl)-

Cat. No.: B14308703
CAS No.: 114045-22-6
M. Wt: 378.7 g/mol
InChI Key: YDYGJQFGBZGAQN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzene, (octadecylsulfinyl)- typically involves the sulfoxidation of octadecylbenzene. This process can be achieved through the following steps:

    Sulfoxidation Reaction: Octadecylbenzene is reacted with an oxidizing agent such as hydrogen peroxide (H(_2)O(_2)) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions to introduce the sulfinyl group.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane (CH(_2)Cl(_2)) at low temperatures to prevent over-oxidation and ensure the selective formation of the sulfinyl group.

Industrial Production Methods: In an industrial setting, the production of benzene, (octadecylsulfinyl)- may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Benzene, (octadecylsulfinyl)- can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

Common Reagents and Conditions:

    Oxidation: KMnO(_4), CrO(_3), H(_2)O(_2)

    Reduction: LiAlH(_4), NaBH(_4)

    Substitution: Halogens (Cl(_2), Br(_2)), nitrating agents (HNO(_3)), sulfonating agents (SO(_3))

Major Products:

    Oxidation: Benzene, (octadecylsulfonyl)-

    Reduction: Benzene, (octadecylthio)-

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

Benzene, (octadecylsulfinyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of lipid interactions and membrane dynamics due to its long alkyl chain.

    Medicine: Research into its potential as a drug delivery agent or as a component in pharmaceutical formulations is ongoing.

    Industry: It is utilized in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism by which benzene, (octadecylsulfinyl)- exerts its effects depends on its chemical environment and the specific reactions it undergoes. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules. The long alkyl chain allows for hydrophobic interactions, making it useful in studies of lipid bilayers and membrane-associated processes.

Comparison with Similar Compounds

    Benzene, (octadecylthio)-: Similar structure but with a sulfide group instead of a sulfinyl group.

    Benzene, (octadecylsulfonyl)-: Contains a sulfonyl group, resulting from further oxidation of the sulfinyl group.

Uniqueness: Benzene, (octadecylsulfinyl)- is unique due to its intermediate oxidation state, which allows it to participate in both oxidation and reduction reactions. This versatility makes it a valuable compound in various chemical and industrial applications.

Properties

CAS No.

114045-22-6

Molecular Formula

C24H42OS

Molecular Weight

378.7 g/mol

IUPAC Name

octadecylsulfinylbenzene

InChI

InChI=1S/C24H42OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(25)24-21-18-17-19-22-24/h17-19,21-22H,2-16,20,23H2,1H3

InChI Key

YDYGJQFGBZGAQN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCS(=O)C1=CC=CC=C1

Origin of Product

United States

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